N-benzyl-2-(2-chlorophenoxy)acetamide N-benzyl-2-(2-chlorophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10829747
InChI: InChI=1S/C15H14ClNO2/c16-13-8-4-5-9-14(13)19-11-15(18)17-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
SMILES: C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl
Molecular Formula: C15H14ClNO2
Molecular Weight: 275.73 g/mol

N-benzyl-2-(2-chlorophenoxy)acetamide

CAS No.:

Cat. No.: VC10829747

Molecular Formula: C15H14ClNO2

Molecular Weight: 275.73 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2-(2-chlorophenoxy)acetamide -

Specification

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
IUPAC Name N-benzyl-2-(2-chlorophenoxy)acetamide
Standard InChI InChI=1S/C15H14ClNO2/c16-13-8-4-5-9-14(13)19-11-15(18)17-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Standard InChI Key QQPSGVPXFMWHKS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl
Canonical SMILES C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl

Introduction

Structural and Physicochemical Properties

N-Benzyl-2-(2-chlorophenoxy)acetamide features a planar acetamide core bridged to a benzyl group and a 2-chlorophenoxy substituent. The chlorine atom at the ortho position of the phenoxy ring introduces steric hindrance and electronic effects, influencing its reactivity and interaction with biological targets. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₅H₁₄ClNO₂
Molecular Weight275.73 g/mol
Density~1.15–1.25 g/cm³ (estimated)
Melting Point51–52°C (observed in analogs)
SolubilityLow in water; soluble in DCM

The compound’s low aqueous solubility and moderate melting point align with trends observed in structurally related N-benzylacetamides . The 2-chlorophenoxy group enhances lipophilicity, potentially improving blood-brain barrier permeability—a critical factor for central nervous system (CNS)-targeted therapies .

Synthesis and Reaction Pathways

Primary Synthesis Methods

The synthesis of N-benzyl-2-(2-chlorophenoxy)acetamide typically involves multi-step reactions under controlled conditions. A common approach adapts protocols from analogous N-benzylacetamides :

  • Chloroacetylation of Benzylamine:
    Benzylamine reacts with 2-chlorophenoxyacetyl chloride in dichloromethane (DCM) at –50°C to –70°C, followed by gradual warming to room temperature. Triethylamine is often employed as an acid scavenger .

    C₆H₅CH₂NH₂ + ClCH₂COCl → C₆H₅CH₂NHCOCH₂Cl + HCl\text{C₆H₅CH₂NH₂ + ClCH₂COCl → C₆H₅CH₂NHCOCH₂Cl + HCl}

    Yields range from 61% to 67% after crystallization .

  • Alternative Pathway via Ester Intermediates:
    Methyl 2-(2-chlorophenoxy)acetate reacts with benzylamine in the presence of sodium methoxide, forming the target compound via nucleophilic acyl substitution .

Critical Reaction Parameters

  • Temperature Control: Low temperatures (–70°C) prevent side reactions during chloroacetylation .

  • Solvent Selection: Polar aprotic solvents (e.g., DCM) enhance reaction efficiency .

  • Purification: Crystallization from diethyl ether yields high-purity product .

Comparative Analysis with Structural Analogs

CompoundSubstituentBiological Activity
N-Benzyl-2-(3-chlorophenoxy)acetamideMeta-chloroReduced anticonvulsant potency
N-Benzyl-2-(2-hydroxyphenoxy)acetamideOrtho-hydroxyEnhanced ROS scavenging
N-Benzyl-2,2-dimethoxyacetamideDimethoxyImproved metabolic stability

The ortho-chloro configuration in N-benzyl-2-(2-chlorophenoxy)acetamide optimizes steric and electronic interactions, outperforming meta-substituted analogs in preliminary assays .

Future Research Directions

  • In Vivo Toxicity Profiling: No data exist on acute or chronic toxicity. Priority should be given to rodent studies evaluating hepatic and renal safety .

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenoxy ring (e.g., fluoro, nitro groups) could enhance potency .

  • Drug Delivery Optimization: Nanoformulations (e.g., liposomes) may address solubility limitations .

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